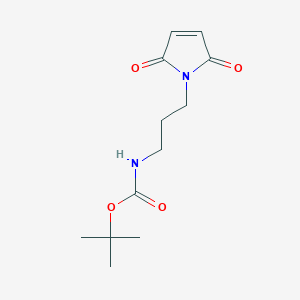

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione

Beschreibung

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione (CAS: 1131041-38-7) is a maleimide derivative featuring a tert-butoxycarbonyl (Boc)-protected aminopropyl side chain. Its molecular formula is C₁₂H₁₈N₂O₄, with a molar mass of 254.28 g/mol . The Boc group serves as a temporary protective moiety for the primary amine, enabling controlled deprotection in multi-step synthetic workflows. This compound is primarily employed as an intermediate in organic synthesis, particularly in peptide chemistry and bioconjugation, where selective amine reactivity is critical.

Eigenschaften

CAS-Nummer |

1131041-38-7 |

|---|---|

Molekularformel |

C12H18N2O4 |

Molekulargewicht |

254.28 g/mol |

IUPAC-Name |

tert-butyl N-[3-(2,5-dioxopyrrol-1-yl)propyl]carbamate |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)13-7-4-8-14-9(15)5-6-10(14)16/h5-6H,4,7-8H2,1-3H3,(H,13,17) |

InChI-Schlüssel |

AFAQYSOTTWXNJN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NCCCN1C(=O)C=CC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(3-N-Boc-aminopropyl)-1H-Pyrrol-2,5-dion beinhaltet typischerweise den Schutz einer Amingruppe mit einer Boc-Gruppe, gefolgt von der Einführung des Pyrrolrings. Ein übliches Verfahren beinhaltet die Reaktion von 3-Aminopropylamin mit Di-tert-butyl-dicarbonat (Boc2O), um das Boc-geschützte Amin zu bilden. Dieser Zwischenstoff wird dann mit Maleinsäureanhydrid umgesetzt, um das Endprodukt zu bilden .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch optimiert für die Großproduktion. Dazu gehört die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren .

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The carbonyl groups at positions 2 and 5 of the pyrrole-2,5-dione ring act as electrophilic centers, enabling nucleophilic attacks. For example:

-

Amine-mediated substitution : The Boc-protected amino group (–NHBoc) can undergo substitution with nucleophiles like alcohols or thiols under basic conditions, forming new carbon-nitrogen bonds.

-

Ring-opening reactions : The diketopiperazine-like structure may undergo ring-opening under acidic or basic conditions, though this is less common due to the ring’s stability.

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions (e.g., with azomethine ylides), leading to fused heterocycles. This is facilitated by the electron-withdrawing carbonyl groups, which stabilize transition states . For instance:

-

Formation of pyrrolidines : Reaction with nitrogen-based dipoles (e.g., azomethine ylides) can yield substituted pyrrolidines, with stereochemistry dependent on reactant geometry .

Elimination Reactions

The amino propyl side chain (–CH₂CH₂CH₂NH–) undergoes elimination under heat or acidic conditions, forming conjugated systems. This is often exploited in peptide synthesis to introduce double bonds or aromaticity.

Metal-Catalyzed Transformations

-

Palladium-catalyzed carbonylations : The compound can react with CO in the presence of Pd catalysts to form ester derivatives, as seen in analogous pyrrole systems .

-

Lithiation : The Boc-protected amine may enable selective lithiation at the α-position, facilitating functionalization (e.g., alkylation or arylation) .

Functional Group Transformations

-

Deprotection : The Boc group can be removed under acidic conditions (e.g., TFA) to yield the free amine, enabling further functionalization.

-

Amidation/esterification : The carbonyl groups can react with amines or alcohols to form amides or esters, altering solubility and reactivity .

Medicinal Chemistry

Pyrrole-2,5-dione derivatives are explored as:

-

Enzyme inhibitors : The compound’s cyclic diketopiperazine-like structure allows binding to enzymatic pockets, with modifications (e.g., side-chain substitutions) tuning selectivity .

-

Antimicrobial agents : Derivatives exhibit activity against bacteria, fungi, or viruses, leveraging the pyrrole ring’s interaction with biological targets .

Material Science

The compound’s reactivity makes it suitable for:

-

Polymer synthesis : The amino propyl group enables cross-linking or polymerization, while the carbonyl groups provide sites for functionalization.

Reaction Comparison Table

Structural and Characterization Data

-

Molecular formula : C₁₂H₂₀N₂O₆ (Boc group included).

-

Key structural features :

-

Characterization techniques :

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(3-N-Boc-aminopropyl)-1H-Pyrrol-2,5-dion beinhaltet seine Fähigkeit, in verschiedenen chemischen Reaktionen als Nukleophil oder Elektrophil zu wirken. Die Boc-geschützte Amingruppe kann entschützt werden, um ein freies Amin freizulegen, das dann an weiteren Reaktionen teilnehmen kann. Der Pyrrolring kann elektrophile Substitutionsreaktionen eingehen, was ihn zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.

Wirkmechanismus

The mechanism of action of 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc-protected amine group can be deprotected to reveal a free amine, which can then participate in further reactions. The pyrrole ring can undergo electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

The structural and functional attributes of 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione are best contextualized against related pyrrole-2,5-dione derivatives. Below, we analyze key analogs based on substituent variations, synthetic methodologies, chemical properties, and applications.

Structural Analogs and Substituent Effects

Table 1: Substituent Comparison and Key Properties

Key Observations :

- Amino vs. Hydroxy Groups: The Boc-protected aminopropyl derivative offers stability for stepwise synthesis, while the hydroxypropyl analog (CAS: 34321-80-7) enables esterification via its hydroxyl group .

- Aromatic vs.

- Heterocyclic Modifications : Pyrazole-substituted derivatives (e.g., from ) demonstrate enhanced rigidity, influencing their utility in asymmetric catalysis .

Stability and Functional Versatility

- The Boc group in this compound prevents undesired amine oxidation or side reactions, contrasting with the reactive free amine in its HCl salt .

- Maleimide core stability varies with substituents: Pyrazole derivatives () resist hydrolysis better than hydroxypropyl analogs under basic conditions .

Biologische Aktivität

1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione is a derivative of pyrrole-2,5-dione, a compound known for its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a pyrrole ring with a Boc (tert-butyloxycarbonyl) protected amine group. The synthesis typically involves the reaction of pyrrole-2,5-dione with a suitable amine under controlled conditions to ensure the stability of the Boc group.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antitumor properties. Studies have shown that certain compounds in this class can inhibit the growth of various cancer cell lines. For instance, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. One notable compound demonstrated an inhibitory concentration (GI50) in the range of to M against colon cancer cell lines such as HCT-116 and SW-620 .

The biological activity of these compounds is largely attributed to their ability to interact with key signaling pathways involved in cancer progression. Specifically, they have been shown to form stable complexes with ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2). These interactions are critical as they disrupt downstream signaling pathways that promote tumor growth .

Antioxidant Properties

In addition to their antitumor effects, some derivatives exhibit antioxidant properties. For example, certain compounds have been shown to reduce oxidative stress markers in vitro, suggesting a dual mechanism where they not only inhibit tumor growth but also protect normal cells from oxidative damage .

Table of Biological Activities

| Compound | Activity | IC50 (M) | Reference |

|---|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Antitumor (HCT-116) | Dubinina et al., 2007 | |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Antioxidant | Not specified | Kuznietsova et al., 2016 |

| This compound | Potential EGFR/VEGFR Inhibitor | TBD | Current Study |

Case Studies

A comprehensive study involving the administration of pyrrole derivatives in animal models has demonstrated their potential in reducing tumor size and improving survival rates. For instance, in a rat model induced with colon cancer, treatment with selected pyrrole derivatives led to significant tumor regression compared to controls .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(3-N-Boc-aminopropyl)-1H-pyrrole-2,5-dione?

- Methodological Answer : The synthesis typically involves two stages:

Formation of the pyrrole-2,5-dione core : Cyclization of maleic anhydride derivatives or condensation of substituted amines with maleic acid precursors (e.g., via amidrazone intermediates as described in cyclization protocols) .

Introduction of the Boc-protected aminopropyl group : Alkylation at the N(1)-position of the dione using 3-(Boc-amino)propyl halides or Mitsunobu coupling. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The tert-butyl group of the Boc moiety appears as a singlet at δ ~1.4 ppm. Protons on the aminopropyl chain (CH₂ groups) resonate between δ 1.6–3.2 ppm, while pyrrole-dione ring protons (if present) show distinct coupling patterns .

- ¹³C NMR : Carbonyl carbons (C=O) of the dione ring appear at δ ~170–175 ppm; the Boc carbonyl is near δ ~155 ppm .

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₃H₂₀N₂O₄ (calc. 292.1423). IR spectroscopy validates carbonyl stretches (~1700 cm⁻¹) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer :

- Moisture Sensitivity : The Boc group is hydrolytically labile. Store under inert gas (N₂/Ar) at –20°C with desiccants (silica gel) .

- Light Sensitivity : The maleimide moiety may undergo [2+2] cycloaddition under UV light. Use amber vials and minimize exposure .

- Long-term Storage : Lyophilization or formulation as a hydrochloride salt (if applicable) enhances stability .

Advanced Research Questions

Q. How can researchers optimize Boc-deprotection without degrading the pyrrole-dione core?

- Methodological Answer :

- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v, 0°C to RT) for controlled deprotection. Avoid strong acids (HCl/dioxane) to prevent ring-opening .

- Monitoring : Track reaction progress via TLC (ninhydrin stain for free amines) or LC-MS. Quench with cold ether to precipitate the deprotected amine .

- Workup : Neutralize with aqueous NaHCO₃ and extract with DCM to isolate the product.

Q. How to resolve discrepancies between crystallographic and spectroscopic data for the aminopropyl side chain?

- Methodological Answer :

- Variable-Temperature NMR : Perform VT-NMR (e.g., 25°C to –40°C) to detect rotameric equilibria caused by the flexible aminopropyl chain .

- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., Pt derivatives) to enhance resolution. Compare with DFT-optimized conformers for validation .

- 2D NMR (COSY/NOESY) : Identify through-space correlations between the Boc group and pyrrole-dione protons to confirm spatial arrangement .

Q. Designing kinetic studies for maleimide reactivity under varying pH conditions: What approaches are recommended?

- Methodological Answer :

- pH-Dependent Thiol Addition : Monitor the reaction of the maleimide with cysteine derivatives (e.g., N-acetylcysteine) using UV-Vis (λ = 300–350 nm for Michael adduct formation) .

- Quench-and-Measure : Aliquot reactions at timed intervals, quench with excess β-mercaptoethanol, and analyze via HPLC to quantify unreacted dione .

- Activation Energy Calculation : Use Arrhenius plots (k vs. 1/T) from data collected at 20°C, 37°C, and 50°C to infer mechanistic pathways (e.g., nucleophilic vs. radical mechanisms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.